2,4-Dimethoxy-1,3,5-trinitrobenzene
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Overview
Description
2,4-Dimethoxy-1,3,5-trinitrobenzene is an organic compound characterized by a benzene ring substituted with two methoxy groups and three nitro groups. This compound is part of the broader class of nitrobenzenes, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-1,3,5-trinitrobenzene typically involves the nitration of 2,4-dimethoxybenzene. The process includes the following steps:
Nitration Reaction: 2,4-dimethoxybenzene is treated with a nitrating mixture, usually composed of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 1, 3, and 5 positions on the benzene ring.
Purification: The crude product is purified through recrystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Nitration: Utilizing industrial nitrating units to handle larger quantities of reactants.
Continuous Processing: Implementing continuous flow reactors to enhance efficiency and yield.
Purification and Quality Control: Employing advanced purification techniques and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxy-1,3,5-trinitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy groups can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction Reagents: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base.
Major Products:
Reduction Products: 2,4-Diamino-1,3,5-trinitrobenzene.
Substitution Products: Compounds where the methoxy groups are replaced by other functional groups.
Scientific Research Applications
2,4-Dimethoxy-1,3,5-trinitrobenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-1,3,5-trinitrobenzene involves its interaction with molecular targets through its nitro and methoxy groups. The nitro groups can undergo reduction to form reactive intermediates, which can further interact with biological molecules. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
2,4,6-Trinitrotoluene (TNT): A well-known explosive with similar nitro group substitution but with a methyl group instead of methoxy groups.
1,3,5-Trinitrobenzene: Another nitrobenzene derivative with three nitro groups but without methoxy groups.
2,4,6-Trinitrophenol (Picric Acid): Contains three nitro groups and a hydroxyl group instead of methoxy groups.
Uniqueness: 2,4-Dimethoxy-1,3,5-trinitrobenzene is unique due to the presence of methoxy groups, which influence its chemical reactivity and potential applications. The methoxy groups provide additional sites for chemical modification and interactions, distinguishing it from other nitrobenzene derivatives.
Properties
CAS No. |
1150-40-9 |
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Molecular Formula |
C8H7N3O8 |
Molecular Weight |
273.16 g/mol |
IUPAC Name |
2,4-dimethoxy-1,3,5-trinitrobenzene |
InChI |
InChI=1S/C8H7N3O8/c1-18-7-4(9(12)13)3-5(10(14)15)8(19-2)6(7)11(16)17/h3H,1-2H3 |
InChI Key |
WCMIMEQWHNFVQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC)[N+](=O)[O-] |
Origin of Product |
United States |
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